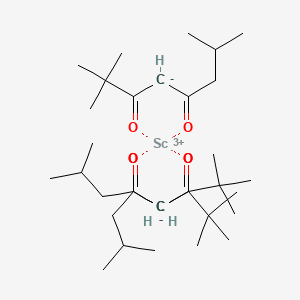
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) is a coordination compound where scandium is bonded to three molecules of 2,2,7-trimethyl-3,5-octanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) typically involves the reaction of scandium salts with 2,2,7-trimethyl-3,5-octanedione under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to ensure complete coordination of the ligand to the scandium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity scandium salts and 2,2,7-trimethyl-3,5-octanedione, with careful control of reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, although this is less common due to the stability of the scandium (III) oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,7-trimethyl-3,5-octanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state scandium compounds, while substitution reactions result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other scandium compounds and as a catalyst in various organic reactions.
Biology: The compound’s stability and coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials, including advanced ceramics and electronic components.
Mecanismo De Acción
The mechanism by which Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) exerts its effects is primarily through its ability to coordinate with other molecules. The scandium ion can form stable complexes with a variety of ligands, influencing the reactivity and properties of the resulting compounds. This coordination ability is key to its applications in catalysis, material science, and other fields.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium (III): Similar in structure but with different ligand substituents, affecting its chemical properties and applications.
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III): Yttrium analog with similar coordination properties but different reactivity due to the different central metal ion.
Uniqueness
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) is unique due to the specific steric and electronic effects of its ligands, which influence its stability and reactivity. These properties make it particularly valuable in applications requiring precise control over metal-ligand interactions.
Propiedades
Fórmula molecular |
C33H57O6Sc |
|---|---|
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
scandium(3+);2,2,7-trimethyloctane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Sc/c3*1-8(2)6-9(12)7-10(13)11(3,4)5;/h3*7-8H,6H2,1-5H3;/q3*-1;+3 |
Clave InChI |
XYRNQYISTAODKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Sc+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


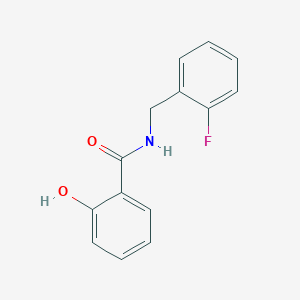
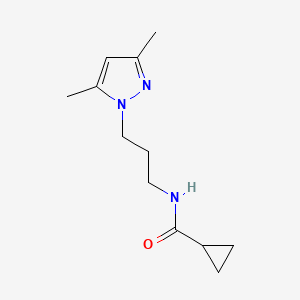
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)

![N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B14890284.png)
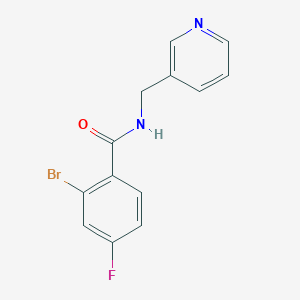
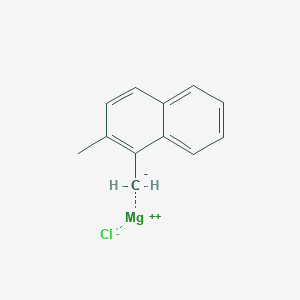
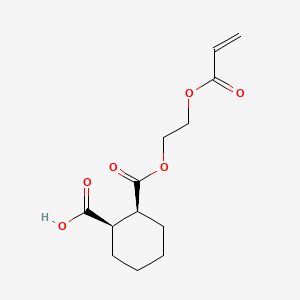
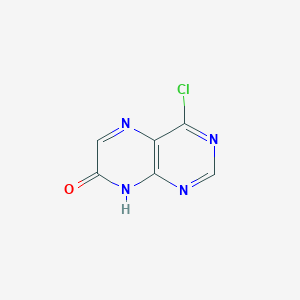

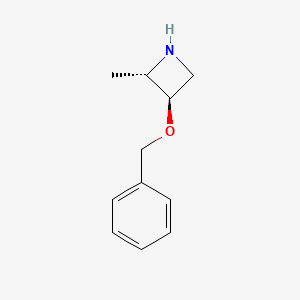

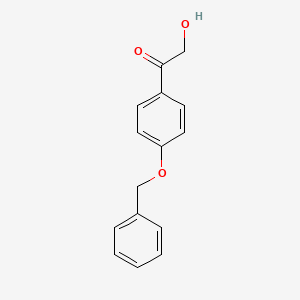
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
